molecular formula C11H9IN2O4 B1440705 ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate CAS No. 494854-46-5

ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate

Cat. No. B1440705
M. Wt: 360.1 g/mol
InChI Key: ZKUXGUWRSZESPV-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate is a chemical compound with the linear formula C11H9IN2O4 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .

Scientific Research Applications

Synthesis and Structural Studies

A two-step procedure for preparing ethyl 5-iodo-1H-indole-2-carboxylate from commercially available ethyl 1H-indole-2-carboxylate through regioselective bisiodination and zinc-mediated dehalogenation was developed by Beshore and Dinsmore (2003) (Beshore & Dinsmore, 2003). This work highlights the chemical's potential for further functionalization. Additionally, the crystal structure of a related molecule, indicating the planarity of the indole ring and its perpendicular orientation to the ethyl acetate group, was elucidated by Errossafi et al. (2015), contributing to the understanding of its molecular geometry (Errossafi et al., 2015).

Chemical Transformations

Ballini et al. (2008) explored the synthesis of ethyl 2-(3-indolyl)-3-nitroalkanoates, showcasing the utility of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate derivatives in generating compounds relevant to tryptamine and carboline alkaloid preparation (Ballini et al., 2008). Such transformations underline the compound's role in synthesizing biologically active molecules.

Molecular Orbital Analysis and NLO Responses

An in-depth study on a similar compound, ethyl 6-nitro-1H-indole-3-carboxylate, involving DFT and LC-DFT methods, was conducted by Anitha et al. (2017). This research provided insights into the molecule's electronic structure, vibrational spectroscopy, and nonlinear optical (NLO) properties, highlighting its potential in material science applications (Anitha et al., 2017).

Novel Derivatives and Biological Activity

Research into the synthesis of novel derivatives, such as ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate, and their antibacterial properties has been documented by Mir and Mulwad (2009). This showcases the potential pharmaceutical applications of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate derivatives in developing new antibacterial agents (Mir & Mulwad, 2009).

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties and have attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the exploration of their biological activities could be potential future directions.

properties

IUPAC Name

ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O4/c1-2-18-11(15)10-9(12)7-5-6(14(16)17)3-4-8(7)13-10/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUXGUWRSZESPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694262
Record name Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate

CAS RN

494854-46-5
Record name Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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